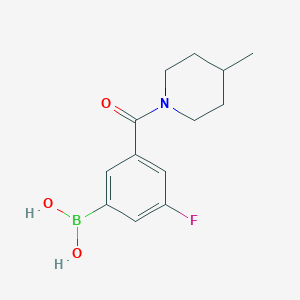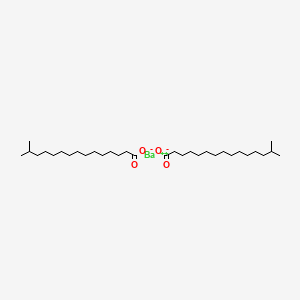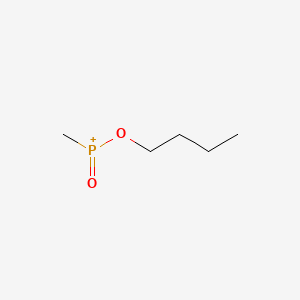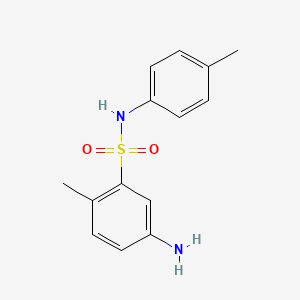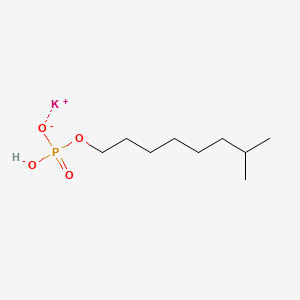
Potassium isononyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium isononyl hydrogen phosphate is an organophosphate compound that combines the properties of potassium salts and organic phosphate esters. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium isononyl hydrogen phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of isononyl alcohol to phosphoric acid, followed by the gradual introduction of potassium hydroxide. The reaction mixture is then purified through filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isononyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Neutralization: The compound can be neutralized by acids to form the corresponding potassium salts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Isononyl alcohol and potassium phosphate.
Esterification: Various esters depending on the alcohol used.
Neutralization: Corresponding potassium salts.
Scientific Research Applications
Potassium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of potassium isononyl hydrogen phosphate involves its ability to interact with various molecular targets. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and energy transfer. The compound’s hydrophobic isononyl group allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Potassium dihydrogen phosphate
- Potassium hydrogen phosphate
- Sodium isononyl hydrogen phosphate
Comparison
Potassium isononyl hydrogen phosphate is unique due to its combination of a hydrophobic isononyl group and a hydrophilic phosphate group. This dual nature allows it to function in both aqueous and non-aqueous environments, making it more versatile than similar compounds like potassium dihydrogen phosphate and potassium hydrogen phosphate, which are primarily hydrophilic. Sodium isononyl hydrogen phosphate shares similar properties but differs in its cation, which can affect its solubility and reactivity.
Properties
CAS No. |
94247-19-5 |
|---|---|
Molecular Formula |
C9H20KO4P |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
potassium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.K/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
IWNTXDCWOFGELB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


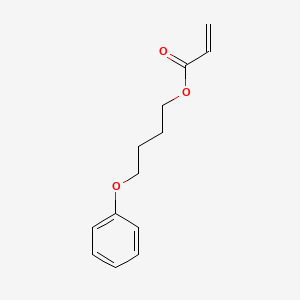
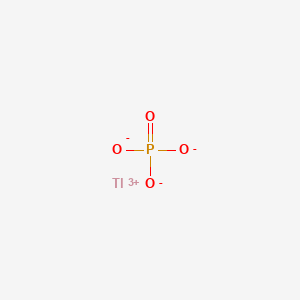
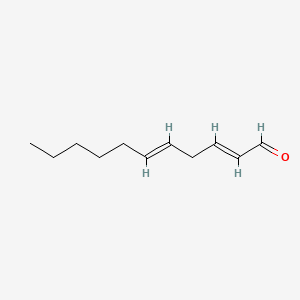
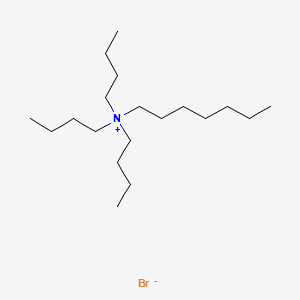
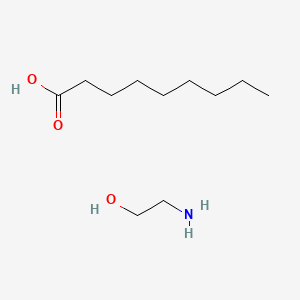
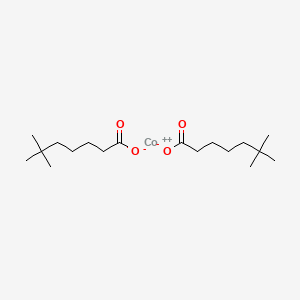
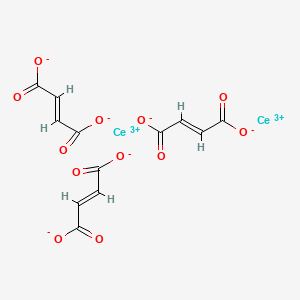
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)

